molecular formula C5H2ClFN4 B1412775 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1417360-98-5

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1412775
CAS No.: 1417360-98-5
M. Wt: 172.55 g/mol
InChI Key: WZWNRXNBVVIZLN-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with chlorine at position 5 and fluorine at position 6. Its molecular formula is C₅H₂ClFN₄, with a molecular weight of 172.55 g/mol (CAS: 2096987-07-2) . This compound is stored under inert conditions at 2–8°C, reflecting its sensitivity to environmental factors . Key safety hazards include skin, eye, and respiratory irritation (H302, H315, H317, H319, H332), necessitating stringent handling protocols .

Properties

IUPAC Name

5-chloro-8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWNRXNBVVIZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with fluorinating agents . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine has been investigated for its antiviral properties. Research indicates that derivatives of this compound can inhibit the RNA-dependent RNA polymerase of the influenza A virus by disrupting protein-protein interactions within the viral polymerase complex. For example, a study demonstrated that certain derivatives exhibited effective inhibition of the PA-PB1 interaction essential for viral replication, with IC50 values indicating potent activity against various strains of influenza virus .

Dopamine Receptor Antagonism

Another area of interest is the compound's role as a dopamine D3 receptor antagonist. Research has shown that modifications to the triazolo-pyrimidine structure can lead to compounds with high selectivity and potency against this receptor. Such compounds are being explored for their potential therapeutic effects in treating neuropsychiatric disorders .

Agricultural Applications

Herbicide Development

The synthesis of 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine derivatives has been linked to agricultural applications as herbicides. The chlorosulfonyl derivatives derived from this compound have shown effectiveness in controlling various weed species. Their mechanism involves inhibiting specific biochemical pathways in plants, which leads to reduced growth and eventual death .

Material Science

Polymer Chemistry

In material science, compounds like 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine are being evaluated for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these modifications can lead to materials with improved performance characteristics suitable for industrial applications .

Case Study 1: Antiviral Efficacy

A recent study assessed the antiviral efficacy of several derivatives of 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine against influenza A virus. The results indicated that compounds modified at specific positions showed enhanced binding affinity to the viral polymerase complex, leading to significant reductions in viral replication rates (EC50 values ranged from 5 to 14 μM) without cytotoxic effects on host cells .

Case Study 2: Herbicide Development

In agricultural research, a series of chlorosulfonyl derivatives were synthesized from 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine. These compounds were tested on various weed species and demonstrated effective herbicidal activity with lower toxicity to crops compared to traditional herbicides. The findings support the potential use of these derivatives in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine Cl (5), F (8) C₅H₂ClFN₄ 172.55 High electronegativity; compact size
5-Chloro-8-iodo[1,2,4]triazolo[4,3-c]pyrimidine Cl (5), I (8) C₅H₂ClIN₄ 294.46 Larger halogen (iodine); increased steric bulk
8-Bromo-5-chloro[1,2,4]triazolo[4,3-c]pyrimidine Cl (5), Br (8) C₅H₂BrClN₄ 237.35 Intermediate halogen size; polarizability
8-Fluoro-5-amine[1,2,4]triazolo[4,3-c]pyrimidine NH₂ (5), F (8) C₅H₄FN₅ 153.12 Amine group enhances H-bonding potential
8-Methyl-2-(trifluoromethylphenyl) derivative CH₃ (8), CF₃ (aryl) C₁₃H₉F₃N₆ 318.25 Lipophilic CF₃ group; high thermal stability (m.p. 573 K)

Key Differences and Implications

Halogen Substitutions (F, Cl, Br, I): Electronegativity and Reactivity: Fluorine (highest electronegativity) and chlorine enhance electron-withdrawing effects, polarizing the triazolopyrimidine ring and influencing reactivity in cross-coupling reactions . Molecular Weight: Heavier halogens (e.g., iodine) increase molecular weight, affecting solubility and pharmacokinetic properties .

Functional Group Variations (Cl vs. NH₂): The 5-amino derivative (C₅H₄FN₅) replaces chlorine with an amine, enhancing hydrogen-bonding capacity, which could improve solubility and target binding in medicinal applications .

Thermal Stability: The 8-methyl-trifluoromethylphenyl analog exhibits exceptional thermal stability (m.p. 573 K), likely due to rigid aromatic stacking and hydrophobic interactions . No melting point data is available for the chloro-fluoro compound, but its storage requirements suggest lower stability .

Safety Profiles:

  • The chloro-fluoro compound has marked irritancy risks (H302, H315, etc.) , while analogous compounds (e.g., bromo/iodo derivatives) lack explicit hazard data but may share similar handling needs due to halogen presence.

Biological Activity

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with the potential for various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C5_5H2_2ClFN_N
  • Molecular Weight : 172.55 g/mol
  • CAS Number : 1417360-98-5
  • Purity : >95%

Antiviral Properties

Research has indicated that derivatives of triazolo[1,2,4]pyrimidines exhibit significant antiviral activity. In particular, compounds similar to 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine have been tested against various strains of influenza virus. For example:

  • Mechanism of Action : These compounds disrupt the interaction between the RNA-dependent RNA polymerase (RdRP) and its subunits (PA-PB1), which is crucial for viral replication.
  • Activity Metrics :
    • IC50_{50} values (concentration required to inhibit 50% of the target activity) were reported as low as 12 μM in specific assays .
    • EC50_{50} values (effective concentration for 50% inhibition of viral plaque formation) ranged from 5 to 25 μM against different influenza strains .

Anticancer Potential

Another area of interest is the anticancer activity of triazolo[4,3-c]pyrimidine derivatives. The inhibition of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism, has been explored:

  • Inhibition Studies : Some derivatives showed IC50_{50} values lower than 5 μM, indicating potent inhibition .
  • Therapeutic Implications : Targeting hLDHA could provide a strategy for cancer treatment due to its role in promoting anaerobic metabolism in tumors.

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral effects of several triazolo derivatives in MDCK cells infected with influenza A virus. The results highlighted:

CompoundIC50_{50} (μM)EC50_{50} (μM)Cytotoxicity CC50_{50} (μM)
Compound A127>250
Compound B2814>250

This data suggests that while some compounds exhibit promising antiviral activity, they do not show significant cytotoxicity at effective concentrations .

Case Study 2: Anticancer Activity

In a separate investigation focusing on hLDHA inhibitors:

CompoundIC50_{50} (μM)
Compound X<1
Compound Y<5

These findings indicate that certain modifications to the triazole structure can enhance anticancer properties significantly .

Q & A

Q. What are the key synthetic routes for 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives under reflux conditions. For example, halogenation steps (e.g., introducing Cl and F substituents) require precise control of temperature and stoichiometry to avoid side reactions. Recrystallization from methanol or toluene is commonly used for purification, as seen in analogous triazolopyrimidine syntheses . Yield optimization often hinges on solvent choice (e.g., ethanol vs. ethylene glycol monomethyl ether) and catalyst selection (e.g., p-toluenesulfonic acid for imine formation) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions, with fluorine’s electronegativity causing distinct shifts in adjacent protons .
  • X-ray Crystallography: Resolves the planar triazolopyrimidine core and substituent orientations. Crystals grown via slow evaporation (e.g., from methanol) are ideal for diffraction studies .
  • Mass Spectrometry: High-resolution MS validates molecular weight and halogen isotope patterns .

Q. How do solubility and stability profiles impact experimental design?

The compound’s low solubility in aqueous media necessitates polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Stability tests under varying pH and temperature conditions are critical for storage recommendations. For instance, analogs show decomposition above 573 K, suggesting refrigeration for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict reactivity and regioselectivity in derivatization reactions?

Quantum chemical calculations (e.g., DFT) model transition states to predict halogenation or cross-coupling sites. ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions, such as solvent effects on regioselectivity in triazole ring formation . Machine learning tools further refine predictions by analyzing historical reaction datasets .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Ambiguities in NMR assignments (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) or isotopic labeling. For crystallographic discrepancies (e.g., disorder in fluorine positions), iterative refinement against diffraction data and validation with Hirshfeld surface analysis are recommended .

Q. What safety protocols are essential for handling halogenated triazolopyrimidines?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as halogenated compounds may release toxic fumes .
  • Waste Disposal: Halogen-containing waste must be treated as hazardous and incinerated under controlled conditions .

Q. How do steric and electronic effects influence substituent positioning during synthesis?

Fluorine’s electronegativity directs electrophilic substitution to electron-rich regions, while chlorine’s steric bulk may hinder reactions at adjacent positions. For example, in triazolopyrimidine analogs, bulky substituents at the 8-position reduce nucleophilic attack at the 5-position .

Q. What in-vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Enzyme Inhibition Assays: Screen against kinases or phosphodiesterases using fluorogenic substrates.
  • Cytotoxicity Testing: Use MTT or resazurin assays in cancer cell lines, with controls for solvent interference .
  • Metabolic Stability: Liver microsome studies assess susceptibility to oxidative metabolism .

Methodological Considerations

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE): Screen variables (temperature, catalyst loading) systematically.
  • Catalyst Screening: Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve efficiency .
  • In-line Analytics: HPLC or IR monitoring detects intermediates in real time .

Q. How can mechanochemical synthesis reduce solvent use in triazolopyrimidine preparation?

Ball milling enables solvent-free reactions by leveraging mechanical force for cyclocondensation. This green chemistry approach minimizes waste and improves atom economy, as demonstrated in analogous heterocyclic syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
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5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine

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